molecular formula C8H8F3N B12366849 2-(2,3,4-Trifluorophenyl)ethan-1-amine

2-(2,3,4-Trifluorophenyl)ethan-1-amine

Cat. No.: B12366849
M. Wt: 175.15 g/mol
InChI Key: QXYVGPGEWUSUPH-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2,3,4-trifluoro- is an organic compound characterized by the presence of a benzene ring substituted with an ethanamine group and three fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2,3,4-trifluoro- typically involves the trifluoromethylation of benzeneethanamine. One common method is the reaction of benzeneethanamine with trifluoromethylating agents such as Langlois reagent (sodium trifluoromethanesulfinate) in the presence of a catalyst . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and temperatures ranging from -50°C to -110°C .

Industrial Production Methods

Industrial production of Benzeneethanamine, 2,3,4-trifluoro- can be achieved through a multi-step process involving the trifluoromethylation of benzene derivatives followed by amination. The process is designed to be scalable and efficient, with high atom economy and product purity .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2,3,4-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated amines, quinones, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2,3,4-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, 2,3,4-trifluoro- is unique due to the specific positioning of the trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique electronic effects that influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3-4,12H2

InChI Key

QXYVGPGEWUSUPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCN)F)F)F

Origin of Product

United States

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